molecular formula C18H27NO4 B2935561 1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol CAS No. 1164523-31-2

1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol

Cat. No.: B2935561
CAS No.: 1164523-31-2
M. Wt: 321.417
InChI Key: QDBBFORVWWODCU-UHFFFAOYSA-N
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Description

1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol is a polycyclic compound featuring an octahydroisoquinolin-4a(2H)-ol core substituted with a 2,3,4-trimethoxyphenyl group. The trimethoxy substitution pattern on the aromatic ring distinguishes it from related analogs and may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1-(2,3,4-trimethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-21-14-8-7-12(16(22-2)17(14)23-3)15-13-6-4-5-9-18(13,20)10-11-19-15/h7-8,13,15,19-20H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBBFORVWWODCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3CCCCC3(CCN2)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol typically involves the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Trimethoxyphenyl Group: This step involves the use of a suitable reagent to introduce the trimethoxyphenyl group onto the isoquinoline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions such as nucleophilic aromatic substitution (NAS) can be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity and could be studied for its effects on biological systems.

    Medicine: The compound could be investigated for potential therapeutic properties.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The octahydroisoquinolin-4a(2H)-ol scaffold is shared among several derivatives, but substituent variations significantly alter their physicochemical and functional profiles:

Compound Name Substituents Molecular Weight Physical State Key Features/Applications Source
1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol 2,3,4-Trimethoxyphenyl N/A Discontinued High methoxy content; potential for π-π interactions CymitQuimica
1-(4-(Dimethylamino)phenyl)octahydroisoquinolin-4a(2H)-ol 4-(Dimethylamino)phenyl N/A Commercial Enhanced solubility (polar amino group); stringent safety protocols Bide Pharm
1-(2,5-Dimethoxyphenyl)-2-(2-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol 2,5-Dimethoxyphenyl + 2-fluorobenzyl 399.51 Dry powder Fluorine-induced lipophilicity; higher molecular weight Vitas M Chemical
1-(4-Bromophenyl)octahydroisoquinolin-4a(2H)-ol 4-Bromophenyl N/A Available Bromine enhances reactivity (e.g., Suzuki coupling) EOS Med Chem

Key Observations:

  • Electronic Effects : The trimethoxy derivative’s electron-rich aromatic system may favor interactions with biological targets (e.g., enzymes or receptors), whereas the bromophenyl analog’s electron-withdrawing bromine could facilitate cross-coupling reactions in synthetic workflows .
  • Solubility: The dimethylamino group in the Bide Pharm compound introduces polarity, improving aqueous solubility compared to the hydrophobic trimethoxy analog .

Commercial and Research Relevance

  • In contrast, bromophenyl and fluorobenzyl derivatives remain available, highlighting their utility in medicinal chemistry or materials science .

Biological Activity

1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol is a complex organic compound classified as an isoquinoline. It features a trimethoxyphenyl group attached to an octahydroisoquinoline core, which is further functionalized with a hydroxyl group. This unique structure suggests potential biological activities that are currently under investigation.

Chemical Structure and Properties

  • IUPAC Name : 1-(2,3,4-trimethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
  • Chemical Formula : C18H27NO4
  • Molecular Weight : 321.42 g/mol
  • CAS Number : 1164523-31-2

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Isoquinoline Core : This can be achieved through the Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine.
  • Introduction of the Trimethoxyphenyl Group : A suitable reagent is used to attach the trimethoxyphenyl moiety.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Anticancer Activity

Studies have indicated that compounds with isoquinoline structures may exhibit anticancer properties. For instance, research has shown that similar isoquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating inflammatory pathways. Isoquinolines are known to interact with enzymes involved in inflammation, potentially leading to reduced inflammatory responses .

Neuroprotective Properties

Preliminary studies suggest that this compound could have neuroprotective effects. Isoquinoline derivatives have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration .

Research Findings and Case Studies

StudyFindings
Study on Anticancer Activity Demonstrated that isoquinoline derivatives inhibit proliferation in breast and colon cancer cell lines.
Inflammation Modulation Study Showed that certain isoquinolines reduce cytokine production in macrophages.
Neuroprotection Research Found that isoquinoline derivatives protect against glutamate-induced toxicity in neuronal cultures.

Case Study Example

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various isoquinoline derivatives and evaluated their biological activities. One derivative closely related to this compound exhibited significant cytotoxic effects against human cancer cell lines and showed promise as a lead compound for further development .

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